molecular formula C21H26N4O3 B1682827 Vapendavir CAS No. 439085-51-5

Vapendavir

Cat. No. B1682827
CAS RN: 439085-51-5
M. Wt: 382.5 g/mol
InChI Key: DKSVBVKHUICELN-UHFFFAOYSA-N
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Description

Vapendavir, also known as BTA798, is an antiviral drug used for the treatment of HRV, the common cold virus . It is known to cause significant clinical complications in sufferers of Asthma and Chronic Obstructive Pulmonary Disease .


Molecular Structure Analysis

The molecular formula of this compound is C21H26N4O3 . It has a molecular weight of 382.5 g/mol . The IUPAC name is 3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole .


Chemical Reactions Analysis

This compound is known to bind to the viral capsid, preventing the virus from entering the cell . Mutations in the drug-binding pocket in VP1 were identified during in vitro resistance selection of drug-resistant isolates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 382.46 g/mol . Its chemical structure is consistent with its structure .

Scientific Research Applications

Molecular Mechanism of Resistance to Vapendavir

This compound, known as a rhino/enterovirus inhibitor, targets a hydrophobic pocket in the viral capsid. Research has identified drug-resistant variants selected in vitro, with mutations in the drug-binding pocket and outside of it. For instance, the G149C substitution in human rhinovirus 2 made its replication dependent on this compound, indicating complex geno- and phenotypes in clinically relevant picornavirus species resistant to this compound (Lanko et al., 2020); (Lanko et al., 2021).

Efficacy in Treating Asthmatic Adults with Rhinovirus Infection

This compound showed efficacy in reducing upper respiratory symptoms of naturally acquired rhinovirus infection in asthmatic adults. A study highlighted its potential as an effective therapy to lessen HRV-related symptoms in such populations (Matz, 2013).

Inhibition of Enterovirus 71 Replication

Studies have demonstrated that this compound efficiently inhibits in vitro replication of various strains of Enterovirus 71 (EV71), an important pathogen causing hand, foot, and mouth disease. This highlights this compound's potential in treating EV71 infections and suggests further exploration of its application (Tijsma et al., 2014).

Mechanism of Action

Target of Action

Vapendavir, a broad-spectrum viral capsid inhibitor , primarily targets the viral proteins of enteroviruses . These proteins, specifically 3A and/or 3AB, play a crucial role in the formation of the replication complex . The drug also targets the viral capsid, which is essential for viral entry and uncoating of the genetic material .

Mode of Action

This compound operates by binding to the viral capsid, thereby inhibiting viral attachment to the target cell . This prevents the virus from entering the cell and making more infectious copies of itself . Additionally, this compound independently prevents the release of viral RNA into the cell . This dual action effectively disrupts the viral life cycle, preventing the spread of the virus within the host.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of viral replication. By targeting the viral proteins 3A and/or 3AB, this compound prevents the formation of the replication complex . This disrupts the virus’s ability to reproduce within host cells. Furthermore, by binding to the viral capsid, this compound inhibits the virus’s ability to attach to host cells and release its RNA, further hindering the virus’s propagation .

Pharmacokinetics

This compound has been evaluated in clinical trials and has shown an acceptable safety and tolerability profile. It has been administered in single doses up to 1056 milligrams (mg) and daily doses up to 528 mg (264 mg twice daily), for up to 6 or 10 days . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in ongoing clinical trials .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication, leading to a reduction in the severity and spread of viral infections. In clinical trials, this compound has shown clear evidence of an antiviral response . It has demonstrated activity against a broad spectrum of enteroviruses, including the human rhinovirus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other illnesses, such as chronic obstructive pulmonary disease (COPD), can affect how the drug works. In patients with COPD, rhinovirus infections can lead to serious complications, including persistent lung inflammation and airflow obstruction . This compound is being studied for its potential to treat such infections and mitigate these complications .

Future Directions

Vapendavir has been licensed to Altesa Biosciences for global development, production, and marketing . It has shown promising preclinical and clinical data demonstrating effective control of certain respiratory viruses . It has potential applications in treating epidemic hand, foot and mouth disease (HFMD) and HRV infection in chronic obstructive pulmonary disease (COPD) patients .

properties

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195984
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439085-51-5
Record name Vapendavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPENDAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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